molecular formula C15H15FN6O3S B12369404 Mycobacterium Tuberculosis-IN-2

Mycobacterium Tuberculosis-IN-2

Cat. No.: B12369404
M. Wt: 378.4 g/mol
InChI Key: ZADGDPAVPJLDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycobacterium Tuberculosis-IN-2 is a small molecule inhibitor developed for basic and translational research into Mycobacterium tuberculosis (Mtb) infections . Tuberculosis remains a leading cause of death worldwide from a single infectious agent, underscoring the critical need for novel therapeutic strategies and research tools . This compound is designed to be a potent and selective agent for investigating bacterial survival pathways and validating new drug targets in laboratory settings. Its primary application is in academic and pharmaceutical research to elucidate the complex mechanisms of mycobacterial pathogenesis and host-pathogen interactions . Researchers can utilize this compound in in vitro assays to study its effects on bacterial growth and in relevant cell models to probe immune responses to infection. Furthermore, it serves as a valuable tool compound for benchmarking assays and for exploring mechanisms of action alongside first-line antibiotics like isoniazid and rifampicin , as well as newer agents . The rise of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) highlights the importance of developing new chemical entities to overcome resistance mechanisms . This compound is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Handling should adhere to all applicable laboratory safety regulations for bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15FN6O3S

Molecular Weight

378.4 g/mol

IUPAC Name

4-[2-[(5-fluoro-2-pyridinyl)methyl]tetrazol-5-yl]-N-(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C15H15FN6O3S/c16-12-3-4-13(17-9-12)10-22-20-15(19-21-22)11-1-5-14(6-2-11)26(24,25)18-7-8-23/h1-6,9,18,23H,7-8,10H2

InChI Key

ZADGDPAVPJLDBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC3=NC=C(C=C3)F)S(=O)(=O)NCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Inhibition of Mtb Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Mycobacterium Tuberculosis-IN-2" does not correspond to a publicly documented or recognized inhibitor in the scientific literature. To fulfill the structural and technical requirements of this request, this guide will focus on the well-characterized, first-line anti-tuberculosis drug, Isoniazid (INH) , as a representative example of a molecule that targets and disrupts the synthesis of the Mycobacterium tuberculosis (Mtb) cell wall. The principles, data, and experimental protocols detailed herein are directly applicable to the study of other cell wall synthesis inhibitors.

Executive Summary

The cell wall of Mycobacterium tuberculosis is a complex and unique structure, essential for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics. Its primary components include a core of peptidoglycan (PG) covalently linked to arabinogalactan (B145846) (AG), which is further esterified with long-chain fatty acids known as mycolic acids (MAs). This entire structure forms the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which provides a formidable, low-permeability barrier. Consequently, the biosynthetic pathways of these components are prime targets for antitubercular drugs. This guide details the mechanism, quantitative impact, and experimental evaluation of Isoniazid, a potent inhibitor of mycolic acid synthesis.

Mechanism of Action: Isoniazid (INH)

Isoniazid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effect. Its mechanism involves a multi-step process targeting the Fatty Acid Synthase-II (FAS-II) system, which is critical for the elongation of mycolic acids.

  • Activation: The INH prodrug is activated by the mycobacterial catalase-peroxidase enzyme, KatG. KatG converts INH into a reactive isonicotinic acyl radical.

  • Adduct Formation: This radical species spontaneously reacts with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to form a covalent INH-NAD adduct.

  • Target Inhibition: The INH-NAD adduct acts as a slow, tight-binding inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.

  • Disruption of Mycolic Acid Synthesis: InhA is a key enzyme in the FAS-II pathway, responsible for elongating fatty acid chains that are precursors to mycolic acids. By blocking InhA, the INH-NAD adduct prevents the synthesis of these essential long-chain fatty acids.

  • Cell Wall Damage & Cell Death: The inhibition of mycolic acid synthesis compromises the integrity of the Mtb cell wall, leading to a loss of structural rigidity and ultimately, bacterial cell death. Isoniazid is bactericidal against rapidly dividing mycobacteria and bacteriostatic against slow-growing ones.

Signaling Pathway Diagram

The following diagram illustrates the activation and inhibitory pathway of Isoniazid.

The Role of Oxathiazol-2-ones in Inhibiting Mycobacterium tuberculosis Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses remarkable survival strategies, including the ability to enter a non-replicating state, rendering it tolerant to many conventional antibiotics. This necessitates the discovery of novel therapeutic agents that can effectively target these persistent bacteria. The mycobacterial proteasome is a key player in Mtb's ability to withstand host-generated stress, such as nitric oxide, making it an attractive target for drug development. This technical guide provides an in-depth overview of a promising class of Mtb proteasome inhibitors: the oxathiazol-2-ones. While the specific compound "Mycobacterium Tuberculosis-IN-2" requested does not appear in publicly available literature, the oxathiazol-2-ones represent a well-documented class of inhibitors targeting Mtb survival, and this guide will focus on their role and investigation.

Mechanism of Action of Oxathiazol-2-one Inhibitors

Oxathiazol-2-ones act as selective, mechanism-based inhibitors of the Mtb proteasome. Their inhibitory action proceeds through a covalent modification of the active site of the proteasome's β-subunits.

Signaling Pathway of Proteasome Inhibition

The following diagram illustrates the proposed mechanism of action:

Mechanism of Oxathiazol-2-one Inhibition of the Mtb Proteasome cluster_0 Mtb Proteasome Active Site cluster_1 Inhibitor Interaction Proteasome Mtb Proteasome (Active) Threonine Active Site Threonine (Thr1) Proteasome->Threonine Contains Covalent_Adduct Covalent Cyclocarbonylated Adduct Threonine->Covalent_Adduct Forms Oxathiazol-2-one Oxathiazol-2-one Inhibitor Oxathiazol-2-one->Threonine Covalent Attack Inhibited_Proteasome Mtb Proteasome (Inactive) Covalent_Adduct->Inhibited_Proteasome Leads to

Caption: Mechanism of Mtb proteasome inactivation by oxathiazol-2-ones.

The inhibition is a time-dependent and irreversible process. This covalent modification is highly selective for the mycobacterial proteasome over its human counterpart, which is a critical characteristic for a potential therapeutic agent.[1]

Quantitative Data on Oxathiazol-2-one Inhibitors

Several oxathiazol-2-one compounds have been synthesized and evaluated for their activity against the Mtb proteasome and whole Mtb cells. The following tables summarize key quantitative data for representative compounds.

Table 1: In Vitro Activity of Oxathiazol-2-one Inhibitors against Mtb Proteasome
CompoundTargetIC50 (µM)kobs/[I] (M⁻¹s⁻¹)Selectivity vs. Human ProteasomeReference
GL5 Mtb 20S Proteasome-1,100>1000-fold[1]
HT1171 Mtb 20S Proteasome-2,000>1000-fold[1]

IC50: Half-maximal inhibitory concentration. kobs/[I]: Second-order rate constant of inactivation.

Table 2: Bactericidal Activity of Oxathiazol-2-one Inhibitors against M. tuberculosis
CompoundConditionConcentration (µM)ActivityReference
GL5 Non-replicating Mtb12.5 - 50Bactericidal[2]
HT1171 Non-replicating Mtb12.5 - 50Bactericidal[2]
(E)-5-(4-Chlorostyryl)-1,3,4-oxathiazol-2-one Non-replicating MtbVariousRapidly bactericidal[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the evaluation of Mtb proteasome inhibitors.

Protocol 1: High-Throughput Screening of Mtb Proteasome Inhibitors

Objective: To identify novel inhibitors of the Mtb proteasome from a compound library.

Materials:

  • 384-well plates

  • Recombinant purified Mtb 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 0.5 mM EDTA)

  • Fluorescence plate reader

Procedure:

  • Add test compounds (final concentration, e.g., 33 µM) to the wells of a 384-well plate.

  • Add purified Mtb 20S proteasome to each well.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a plate reader.

  • Calculate the percentage of inhibition for each compound relative to a DMSO control.

Protocol 2: Assessing Proteasome Inhibition in Intact Mycobacteria

Objective: To determine if a compound can cross the mycobacterial cell wall and inhibit the proteasome within the bacterium.

Materials:

  • Mycobacterium bovis BCG or M. tuberculosis culture

  • Test compound

  • Lysis buffer

  • Mechanical cell disruptor (e.g., bead beater)

  • Protein quantification assay (e.g., Bradford assay)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Fluorescence plate reader

Procedure:

  • Treat a culture of mycobacteria with the test compound (e.g., 50 µM) or DMSO control for a specified time (e.g., 4 hours).

  • Harvest the cells by centrifugation and wash twice with buffer.

  • Lyse the cells using a mechanical disruptor.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Assay an equal amount of protein from each sample for proteasome activity using a fluorogenic substrate.

  • Compare the proteasome activity in the treated sample to the control to determine the percentage of inhibition.[1]

Protocol 3: Evaluating Bactericidal Activity against Non-Replicating Mtb

Objective: To assess the ability of a compound to kill Mtb under conditions that induce a non-replicating state.

Materials:

  • M. tuberculosis culture (e.g., Erdman strain)

  • Sauton's medium, pH 7.4

  • Nitric oxide donor (e.g., DETA/NO)

  • Test compound

  • 7H11 agar (B569324) plates

  • Incubator at 37°C

Procedure:

  • Induce a non-replicating state in Mtb by treating with a nitric oxide donor.

  • Add the test compound at various concentrations to the culture.

  • Incubate for a specified period (e.g., 4 days).

  • Serially dilute the cultures and plate on 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Enumerate the colony-forming units (CFU) to determine the extent of killing.[1]

Experimental and Logical Workflows

The discovery and validation of novel Mtb proteasome inhibitors follow a logical progression from in vitro screening to cellular and whole-organism studies.

General Workflow for Inhibitor Discovery and Validation

Workflow for Mtb Proteasome Inhibitor Discovery and Validation HTS High-Throughput Screening (In Vitro) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Cellular_Assays Cellular Assays (Intact Mycobacteria) Lead_Opt->Cellular_Assays Bactericidal_Assays Bactericidal Assays (Non-replicating Mtb) Cellular_Assays->Bactericidal_Assays Toxicity Cytotoxicity Assays (Mammalian Cells) Bactericidal_Assays->Toxicity In_Vivo In Vivo Efficacy Studies (e.g., Mouse Model) Toxicity->In_Vivo

Caption: A typical workflow for the discovery of Mtb proteasome inhibitors.

Conclusion

The oxathiazol-2-ones represent a promising class of inhibitors that selectively target the Mycobacterium tuberculosis proteasome, a crucial enzyme for the bacterium's survival under host-induced stress. Their mechanism of action, involving irreversible covalent modification, and their efficacy against non-replicating Mtb make them valuable leads for the development of new anti-tuberculosis therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and optimization of these and other novel inhibitors aimed at combating persistent tuberculosis infections. Further research, including in vivo efficacy and safety studies, is warranted to translate these findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of Novel Anti-Tuberculosis Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a formidable global health challenge, largely due to the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This document provides a comprehensive guide for the in vitro characterization of novel anti-tuberculosis compounds, using "Mycobacterium Tuberculosis-IN-2" as a placeholder for any new investigational agent. The protocols outlined below will enable researchers to assess the compound's potency, selectivity, and potential mechanism of action.

I. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] For Mtb, several methods can be employed, with broth microdilution being a common and scalable approach.

Protocol 1: Broth Microdilution MIC Assay using Resazurin (B115843) Reduction

This method utilizes the reduction of the blue dye resazurin to pink resorufin (B1680543) by metabolically active cells to determine bacterial viability.[3][4]

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • "this compound" stock solution (in DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control antibiotic (e.g., Rifampicin)

  • DMSO (vehicle control)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture Mtb in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the turbidity of the culture with fresh 7H9 broth to match a 0.5 McFarland standard.

    • Dilute the adjusted bacterial suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • In the first column, add another 100 µL of 7H9 broth containing "this compound" at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the subsequent columns, discarding the final 100 µL from the last column of the dilution series.

    • Include wells for a positive control (Rifampicin), a negative control (no drug, bacteria only), and a vehicle control (DMSO, bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, except for the sterile control wells (broth only).

    • Seal the plate with parafilm and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After 7 days, add 30 µL of resazurin solution to each well.

    • Incubate for an additional 24-48 hours at 37°C.

    • The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Data Presentation: MIC Values
CompoundMtb StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compoundH37Rv[Insert Value][Insert Value]
Rifampicin (Control)H37Rv0.10.2

II. Cytotoxicity Assessment in Mammalian Cell Lines

It is crucial to evaluate the toxicity of a potential drug candidate against host cells to ensure its selectivity for the pathogen.[5][6]

Protocol 2: MTT Assay for Macrophage Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • "this compound"

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Seed 100 µL of macrophage suspension (e.g., 5 x 10⁴ cells/mL) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells for a positive control, a vehicle control, and untreated cells (medium only).

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Reading:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Cytotoxicity and Selectivity Index
CompoundCell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀ / MIC₅₀)
This compoundJ774A.1[Insert Value][Calculate Value]
Staurosporine (Control)J774A.10.1-

III. Intracellular Activity Assay

Mtb is an intracellular pathogen that primarily resides within macrophages.[7] Therefore, it is essential to assess the ability of a compound to inhibit bacterial growth within this cellular context.

Protocol 3: Macrophage Infection Model and Intracellular Growth Inhibition

This protocol uses an autoluminescent Mtb strain to facilitate the rapid and non-destructive quantification of intracellular bacterial load.[7][8]

Materials:

  • J774A.1 macrophage cell line

  • Autoluminescent Mycobacterium tuberculosis strain (e.g., H37Rv-lux)

  • Complete culture medium

  • "this compound"

  • Luminometer

Procedure:

  • Macrophage Infection:

    • Seed J774A.1 cells in a 96-well white, clear-bottom plate and incubate overnight.

    • Infect the macrophages with the autoluminescent Mtb strain at a multiplicity of infection (MOI) of 1:1 for 4 hours.

    • Wash the cells three times with PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of "this compound" to the infected cells.

    • Include infected, untreated cells as a control.

  • Luminescence Measurement:

    • Measure the luminescence at different time points (e.g., day 0, 3, 5, and 7) using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of intracellular bacterial growth for each concentration compared to the untreated control.

    • Determine the EC₅₀ (50% effective concentration) for intracellular activity.

Data Presentation: Intracellular Efficacy
CompoundEC₅₀ in J774A.1 cells (µM)
This compound[Insert Value]
Rifampicin (Control)0.05

IV. Potential Mechanism of Action and Signaling Pathways

Identifying the molecular target of a novel compound is a critical step in drug development. While target deconvolution can be a complex process, initial insights can be gained through various in vitro assays.

Common Drug Targets in Mycobacterium tuberculosis

Several key cellular processes in Mtb are targeted by existing and investigational drugs.[9] These include:

  • Cell Wall Biosynthesis: Enzymes involved in the synthesis of the unique mycobacterial cell wall, such as InhA (mycolic acid synthesis) and MmpL3 (mycolic acid transport), are validated targets.[9]

  • Energy Metabolism: ATP synthase is a crucial enzyme for cellular energy production and is the target of the newer drug bedaquiline.[9]

  • DNA Replication and Repair: DNA gyrase is a key enzyme in bacterial DNA replication and is targeted by fluoroquinolones.

  • Protein Synthesis: The bacterial ribosome is a target for several classes of antibiotics.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_screening Primary Screening cluster_characterization In Vitro Characterization cluster_moa Mechanism of Action Studies MIC MIC Determination (Protocol 1) Cytotoxicity Cytotoxicity Assay (Protocol 2) MIC->Cytotoxicity Active Compounds Intracellular Intracellular Activity (Protocol 3) Cytotoxicity->Intracellular Selective Compounds Target Target Identification Intracellular->Target Potent Intracellular Hits

Caption: In vitro workflow for a new anti-TB compound.

signaling_pathway cluster_pathway Mycolic Acid Biosynthesis Pathway (Simplified) cluster_inhibitors Inhibitors FAS_I Fatty Acid Synthase I InhA InhA (Enoyl-ACP reductase) FAS_I->InhA MmpL3 MmpL3 (Transporter) InhA->MmpL3 Mycolic Acid Precursors CellWall Mycobacterial Cell Wall MmpL3->CellWall Transport to Cell Wall Isoniazid Isoniazid Isoniazid->InhA Inhibits MTB_IN_2 Mycobacterium Tuberculosis-IN-2 (Hypothetical Target) MTB_IN_2->MmpL3 Inhibits

Caption: Simplified Mycolic Acid Biosynthesis Pathway.

References

Application Notes and Protocols for Measuring the Activity of Mtb-IN-2, a Novel Inhibitor of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mtb-IN-2 is a novel investigational inhibitor targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis (M. tb). InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Inhibition of InhA leads to the disruption of cell wall integrity and subsequent bacterial death.[1][3] These application notes provide detailed protocols for assessing the in vitro activity of Mtb-IN-2, from initial screening against whole bacteria to specific target engagement.

Mycolic Acid Biosynthesis Pathway and Mtb-IN-2's Mechanism of Action

The FAS-II system elongates fatty acids that are precursors for mycolic acids. InhA, an NADH-dependent enzyme, catalyzes the final reduction step in each elongation cycle.[1][3] Mtb-IN-2 is a direct inhibitor of InhA, binding to the enzyme and blocking its activity without the need for prior activation, unlike the pro-drug isoniazid (B1672263).[3][4]

Mycolic_Acid_Pathway cluster_FASII FAS-II Elongation Cycle cluster_Inhibition Inhibition Acyl_ACP Acyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP KasA/B Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP KasA/B Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP MabA Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP HadA/B/C Elongated_Acyl_ACP Elongated Acyl-ACP (C[n+2]) Enoyl_ACP->Elongated_Acyl_ACP InhA Enoyl_ACP->Elongated_Acyl_ACP Further processing InhA_target InhA Mycolic_Acids Mycolic_Acids Elongated_Acyl_ACP->Mycolic_Acids Further processing Mtb_IN_2 Mtb-IN-2 Mtb_IN_2->InhA_target

Caption: Mycolic acid biosynthesis pathway and the target of Mtb-IN-2.

Quantitative Data Summary

The following tables summarize the expected in vitro activity profile of Mtb-IN-2 against various strains of M. tuberculosis, alongside control compounds.

Table 1: Whole-Cell Activity of Mtb-IN-2

Compound Target M. tb H37Rv MIC (μg/mL) [a] M. tb MDR Strain MIC (μg/mL) [b] M. tb katG-mutant MIC (μg/mL) [c]
Mtb-IN-2 InhA 0.2 0.2 0.2
Isoniazid InhA (pro-drug) 0.05 > 1.0 > 1.0

| Rifampicin | RpoB | 0.1 | > 2.0 | 0.1 |

[a] Minimum Inhibitory Concentration against the drug-susceptible H37Rv strain.[5][6] [b] MIC against a multi-drug resistant (MDR) strain with resistance to isoniazid and rifampicin. [c] MIC against a strain with a mutation in the katG gene, which is required to activate isoniazid.[1][3]

Table 2: Target-Specific and Intracellular Activity of Mtb-IN-2

Compound InhA Enzymatic Inhibition IC₅₀ (µM) [d] Intracellular H37Rv EC₉₀ (µg/mL) [e] Cytotoxicity CC₅₀ (µM) [f] Selectivity Index (SI) [g]
Mtb-IN-2 0.59 0.9 > 50 > 55
Isoniazid N/A (pro-drug) 0.2 > 100 > 500

| GSK138 | 0.04 | 0.9 | > 200 | > 222 |

[d] Half-maximal inhibitory concentration against the purified InhA enzyme.[3][7] [e] 90% effective concentration against M. tb residing within macrophages.[8] [f] Half-maximal cytotoxic concentration against a mammalian cell line (e.g., Vero or HepG2). [g] Selectivity Index = CC₅₀ / EC₉₀.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol determines the lowest concentration of Mtb-IN-2 that inhibits the growth of M. tuberculosis.[9][10][11]

Principle: Viable, metabolically active mycobacteria reduce the blue, non-fluorescent resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin.[5] The MIC is the lowest drug concentration that prevents this color change.

Workflow Diagram:

MABA_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of Mtb-IN-2 start->prep_plate add_bacteria Inoculate with M. tb H37Rv culture (1 x 10⁵ CFU/mL) prep_plate->add_bacteria incubate1 Incubate at 37°C for 5-7 days add_bacteria->incubate1 add_alamar Add Alamar Blue and Tween 80 incubate1->add_alamar incubate2 Incubate at 37°C for 24 hours add_alamar->incubate2 read_results Read results visually or with a fluorometer (Blue = Inhibition, Pink = Growth) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth with OADC supplement

  • 96-well microplates

  • Mtb-IN-2 stock solution (in DMSO)

  • Alamar Blue reagent

  • 20% Tween 80 solution

  • Positive control (e.g., Isoniazid), Negative control (no drug)

Procedure:

  • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

  • Add 100 µL of Mtb-IN-2 stock solution to the first well of a row and perform 2-fold serial dilutions across the plate. The last well serves as a no-drug control.

  • Prepare an inoculum of M. tb H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0 and then diluted 1:25.

  • Add 100 µL of the bacterial inoculum to each well. The final volume will be 200 µL.

  • Seal the plate and incubate at 37°C for 7 days.[5]

  • After incubation, add 30 µL of the Alamar Blue/Tween 80 mixture to each well.

  • Re-incubate the plate at 37°C for 24 hours.

  • Observe the results. The MIC is defined as the lowest concentration of Mtb-IN-2 that prevents the color change from blue to pink.

Protocol 2: Rapid Activity Assessment using a Luciferase Reporter Assay

This protocol provides a rapid assessment of Mtb-IN-2's activity by measuring the reduction in light output from a luciferase-expressing M. tb strain.[12][13][14]

Principle: A recombinant M. tb strain expressing the firefly luciferase gene (fflux) produces light in the presence of its substrate, D-luciferin. A decrease in luminescence is directly proportional to the reduction in bacterial viability.[12]

Materials:

  • M. tuberculosis H37Rv expressing luciferase

  • Culture medium (as above)

  • White, opaque 96-well plates

  • Mtb-IN-2 stock solution

  • D-luciferin substrate

  • Luminometer

Procedure:

  • Dispense 100 µL of luciferase-expressing M. tb culture into the wells of a white, opaque 96-well plate.

  • Add 100 µL of Mtb-IN-2 at various concentrations (serial dilutions). Include no-drug controls.

  • Incubate the plate at 37°C for 3-5 days.

  • Add D-luciferin to each well according to the manufacturer's instructions.

  • Measure the luminescence in a plate-reading luminometer, expressed as Relative Light Units (RLU).

  • Calculate the percentage reduction in RLU compared to the no-drug control to determine the inhibitory activity of Mtb-IN-2.

Protocol 3: Intracellular Activity in a Macrophage Infection Model

This protocol evaluates the ability of Mtb-IN-2 to kill M. tb residing within macrophages.[6][8]

Principle: M. tb is an intracellular pathogen. This assay determines if a compound can penetrate the host macrophage and exert its antibacterial effect in the intracellular environment.

Materials:

  • Murine (e.g., J774, RAW 264.7) or human (e.g., THP-1) macrophage cell line[6][8]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • M. tuberculosis H37Rv culture

  • Mtb-IN-2 stock solution

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • 7H10 agar (B569324) plates for CFU counting

Procedure:

  • Seed macrophages in a 24-well plate and incubate overnight to allow adherence.

  • Infect the macrophage monolayer with M. tb H37Rv at a multiplicity of infection (MOI) of 5:1 for 4 hours.[6]

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh cell culture medium containing serial dilutions of Mtb-IN-2.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, wash the cells again and lyse them with Triton X-100 to release intracellular bacteria.

  • Prepare serial dilutions of the lysate and plate on 7H10 agar.

  • Incubate the agar plates at 37°C for 3-4 weeks and count the Colony Forming Units (CFU).

  • The activity is determined by the reduction in CFU in treated wells compared to untreated controls.

Drug Discovery and Evaluation Cascade

The evaluation of a new inhibitor like Mtb-IN-2 typically follows a structured screening cascade to efficiently identify promising candidates for further development.

Screening_Cascade start Compound Library primary_screen Primary Screen: Whole-Cell MABA (H37Rv) start->primary_screen hit_confirmation Hit Confirmation & Potency: MIC Determination primary_screen->hit_confirmation secondary_assays Secondary Assays hit_confirmation->secondary_assays target_engagement Target Engagement: InhA Enzyme Assay (IC₅₀) secondary_assays->target_engagement resistance_profile Resistance Profiling: Activity against MDR strains secondary_assays->resistance_profile intracellular_assay Intracellular Activity: Macrophage Model (EC₉₀) secondary_assays->intracellular_assay cytotoxicity In Vitro Toxicology: Cytotoxicity Assay (CC₅₀) secondary_assays->cytotoxicity lead_candidate Lead Candidate target_engagement->lead_candidate resistance_profile->lead_candidate intracellular_assay->lead_candidate cytotoxicity->lead_candidate

Caption: A typical screening cascade for a new anti-tuberculosis compound.

References

Troubleshooting & Optimization

Troubleshooting Mycobacterium Tuberculosis-IN-2 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycobacterium Tuberculosis-IN-2 (MTB-IN-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent bacterial inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also referred to as Compound 29 in some literature) is a potent bacterial inhibitor effective against Mycobacterium tuberculosis. It has a reported Minimum Inhibitory Concentration (MIC) in the range of 0.07-0.16 μM, making it a valuable compound for tuberculosis research.

Q2: I am having trouble dissolving MTB-IN-2 in my aqueous assay buffer. What are the recommended first steps?

A2: Due to the hydrophobic nature of many small molecule inhibitors, poor aqueous solubility is a common issue. The recommended initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its strong solubilizing power. From this high-concentration stock, you can perform serial dilutions into your aqueous experimental medium.

Q3: My MTB-IN-2 precipitates when I dilute the DMSO stock solution into my aqueous culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1.3%, as higher concentrations can inhibit the growth of M. tuberculosis.[1] A stepwise dilution of the DMSO stock into the aqueous medium, with gentle vortexing, can also help prevent precipitation.

Q4: Can the pH of my buffer affect the solubility of MTB-IN-2?

A4: Yes, the solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. For basic compounds, solubility generally increases at a lower pH (below their pKa), while for acidic compounds, solubility increases at a higher pH (above their pKa). If MTB-IN-2 has ionizable functional groups, performing a pH-solubility profile is recommended.

Q5: Are there alternative solvents to DMSO for preparing stock solutions?

A5: If DMSO is not suitable for your experimental system, other common organic solvents for hydrophobic compounds include ethanol (B145695), methanol, and dimethylformamide (DMF).[2] The choice of solvent will depend on the specific properties of MTB-IN-2 and the tolerance of your assay system to that solvent. Always include a vehicle control with the same final solvent concentration in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent MIC Values Across Experiments

Inconsistent Minimum Inhibitory Concentration (MIC) values for MTB-IN-2 can often be traced back to issues with compound solubility, leading to variable effective concentrations in the assay.

Possible Cause Recommended Solution
Precipitation of MTB-IN-2 in assay medium. Visually inspect the wells of your assay plate under a microscope for any precipitate. If precipitation is observed, consider lowering the starting concentration of the compound. You can also explore the use of a co-solvent system or solubility enhancers.
Incomplete dissolution of stock solution. Ensure the stock solution is fully dissolved before making serial dilutions. Gentle warming (to 37°C) or sonication can aid in dissolving the compound, but should be used with caution to avoid degradation.[3] Always prepare working solutions fresh from a concentrated stock immediately before use.
Adsorption to plasticware. The hydrophobic nature of the compound may cause it to adsorb to the surface of pipette tips and microplates. To mitigate this, consider using low-retention plasticware. Including a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.05%) in your assay medium can also help.
Degradation of the compound. The stability of small molecules can be affected by factors such as pH, temperature, and light exposure. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and protect from light.
Issue 2: Compound Appears Insoluble Even in 100% DMSO
Possible Cause Recommended Solution
High crystallinity of the compound. The solid form of the compound may be highly crystalline, making it difficult to dissolve. Try gentle heating (not exceeding 40-50°C) or sonication to aid dissolution in DMSO.
Incorrect solvent choice. While DMSO is a powerful solvent, it may not be optimal for all compounds. Test the solubility in other organic solvents such as ethanol or DMF.
Supersaturated solution. It is possible that you are attempting to prepare a stock solution at a concentration that is above the solubility limit of MTB-IN-2 in DMSO. Try preparing a stock solution at a lower concentration.

Physicochemical Properties of Common Anti-Tuberculosis Agents

A key aspect of troubleshooting solubility is understanding the physicochemical properties of your compound in the context of other drugs targeting the same pathogen. The following table summarizes key properties for some first- and second-line anti-tuberculosis drugs.

Drug Molecular Weight ( g/mol ) LogP Aqueous Solubility Comments
Isoniazid 137.14-0.7140 g/L at 25°C[3]Highly water-soluble.
Rifampicin 822.944.8Sparingly soluble in water.Lipophilic, often formulated in combination.
Pyrazinamide 123.11-0.415 g/L at 25°CGood aqueous solubility.
Ethambutol 204.31-0.1Soluble in water.Hydrophilic compound.
Bedaquiline 555.536.3Practically insoluble in water.Highly lipophilic, requires specific formulation strategies.
Delamanid 534.462.6Very slightly soluble in water.Poor aqueous solubility is a known challenge.

This data is for comparative purposes and highlights the wide range of physicochemical properties among anti-tubercular agents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of MTB-IN-2 in DMSO

This protocol describes a general method for preparing a high-concentration stock solution of a novel inhibitor.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Determine the required mass: Use the following formula to calculate the mass of MTB-IN-2 needed to prepare your desired volume of a 10 mM stock solution. Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )

  • Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the MTB-IN-2 powder into the tube.

  • Dissolve the compound: Add the appropriate volume of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, gentle warming in a 37°C water bath or brief sonication may be applied. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay using the Shake-Flask Method

This protocol outlines a standard method to determine the aqueous solubility of MTB-IN-2.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermostatic shaker

  • Centrifuge

  • HPLC system or other suitable analytical instrument

  • Sterile tubes and filters

Procedure:

  • Prepare a saturated solution: Add an excess amount of MTB-IN-2 powder to a known volume of PBS (e.g., 1 mL) in a sealed tube.

  • Equilibrate: Place the tube in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for 24 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Collect the supernatant: Carefully collect the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm filter to remove any remaining micro-precipitates.

  • Quantify the dissolved compound: Determine the concentration of MTB-IN-2 in the filtered supernatant using a validated analytical method such as HPLC-UV, by comparing the response to a standard curve of known concentrations.

Visualizations

Troubleshooting_Workflow Troubleshooting MTB-IN-2 Solubility Issues start Start: Solubility Issue Encountered check_stock Is the 100% DMSO stock solution clear? start->check_stock precipitate_on_dilution Does the compound precipitate upon dilution in aqueous buffer? check_stock->precipitate_on_dilution Yes solubilize_stock Action: Use gentle heat (37°C) or sonication on DMSO stock. check_stock->solubilize_stock No inconsistent_results Are biological assay results inconsistent? precipitate_on_dilution->inconsistent_results No stepwise_dilution Action: Perform stepwise dilution into aqueous buffer with vortexing. precipitate_on_dilution->stepwise_dilution Yes check_precipitation Action: Visually inspect assay wells for precipitate. inconsistent_results->check_precipitation Yes end_review Outcome: Re-evaluate experimental conditions. inconsistent_results->end_review No solubilize_stock->check_stock lower_concentration Action: Lower the final assay concentration. stepwise_dilution->lower_concentration end_soluble Outcome: Compound is soluble. lower_concentration->end_soluble check_precipitation->lower_concentration

Caption: A workflow for troubleshooting common solubility problems encountered with MTB-IN-2.

Stock_Preparation_Workflow Stock Solution Preparation Workflow start Start: Prepare 10 mM Stock calculate_mass 1. Calculate required mass of MTB-IN-2 start->calculate_mass weigh_compound 2. Weigh compound into a sterile tube calculate_mass->weigh_compound add_dmso 3. Add anhydrous DMSO weigh_compound->add_dmso dissolve 4. Vortex to dissolve add_dmso->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution heat_sonicate Use gentle heat or sonication check_dissolution->heat_sonicate No aliquot 5. Aliquot into single-use volumes check_dissolution->aliquot Yes heat_sonicate->dissolve store 6. Store at -20°C or -80°C, protected from light aliquot->store end End: Stock solution ready for use store->end

Caption: A step-by-step workflow for preparing a stock solution of MTB-IN-2.

References

Improving the stability of Mycobacterium Tuberculosis-IN-2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Mycobacterium Tuberculosis-IN-2 (MTB-IN-2) in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid MTB-IN-2 and its stock solutions?

A1: Proper storage is critical for maintaining the integrity of MTB-IN-2.[1][2]

  • Solid Compound: For optimal long-term stability, MTB-IN-2 should be stored as a dry powder at -20°C or -80°C in a tightly sealed container.[3] To prevent degradation from light and moisture, use an amber vial and store it in a desiccator.[3][4]

  • Stock Solutions (in DMSO): Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[3][5][6] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[1][5][7] For short-term storage (up to 1 month), -20°C is suitable; for long-term storage (up to 6 months), store at -80°C.[1][7]

Q2: What is the best solvent for preparing stock solutions of MTB-IN-2?

A2: Anhydrous, high-purity DMSO is the recommended solvent for preparing stock solutions of MTB-IN-2.[3][6] DMSO is a powerful aprotic solvent capable of dissolving many hydrophobic small molecules.[3] Always use a fresh bottle of anhydrous DMSO, as it is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of the compound and lead to precipitation.[1][6][8]

Q3: How can I confirm if MTB-IN-2 is degrading in my assay medium?

A3: Degradation can lead to a loss of potency and inaccurate experimental results.[1] You can confirm degradation using the following methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity and stability of small molecules.[1][9] Compare a freshly prepared sample to one that has been incubated in your assay medium for the duration of your experiment. A decrease in the area of the parent peak or the appearance of new peaks suggests degradation.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify potential degradation products by analyzing their mass-to-charge ratio.[1][3]

  • Time-Course Experiment: Measure the biological activity of MTB-IN-2 at different time points after its addition to the assay medium. A time-dependent decrease in activity can indicate compound instability.[1]

Q4: Can repeated freeze-thaw cycles affect the stability of my MTB-IN-2 stock solution?

A4: Yes, repeated freeze-thaw cycles are detrimental to the stability of stock solutions for two main reasons.[1][10] First, each time the vial is opened, the hygroscopic DMSO can absorb atmospheric moisture, which can lead to compound precipitation over time.[1][8] Second, the physical process of freezing and thawing can cause degradation of some molecules.[1] To mitigate this, it is highly recommended to aliquot stock solutions into single-use volumes.[1][3][5][7]

Troubleshooting Guides

Issue 1: My MTB-IN-2 precipitates when I dilute the DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

  • Potential Cause: This is a common phenomenon known as "antisolvent precipitation."[8] MTB-IN-2 is highly soluble in organic solvents like DMSO but has low aqueous solubility. When the DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to "crash out" of the solution.[8][11][12]

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most direct solution is to lower the final concentration of MTB-IN-2 in your assay to a level below its aqueous solubility limit.[1][8]

    • Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution.[8] This gradual change in solvent composition can help keep the compound in solution. A gradient dilution, where the inhibitor is first diluted in DMSO before being added to the aqueous medium, is also effective.[13]

    • Use a Co-solvent: Incorporate a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG400), into your final aqueous buffer.[5][8] Always test the co-solvent in a vehicle control to ensure it doesn't affect your experimental system.[5]

    • Adjust pH: The solubility of ionizable compounds can be highly dependent on pH.[1][8] Experiment with different buffer pH values to find the optimal range for MTB-IN-2 solubility, ensuring the pH is compatible with your biological assay.[3][8]

    • Sonication and Warming: After dilution, briefly sonicate the solution or gently warm it to 37°C to help redissolve any precipitate that may have formed.[6][8]

G start Precipitation Observed in Aqueous Buffer check_conc Is final concentration too high? start->check_conc reduce_conc Lower Final Concentration check_conc->reduce_conc Yes check_dilution Was dilution too rapid? check_conc->check_dilution No resolved Issue Resolved reduce_conc->resolved step_dilute Use Stepwise or Gradient Dilution check_dilution->step_dilute Yes check_buffer Is buffer composition optimal? check_dilution->check_buffer No step_dilute->resolved add_cosolvent Add Co-solvent (e.g., PEG400, Ethanol) check_buffer->add_cosolvent No adjust_ph Adjust Buffer pH add_cosolvent->adjust_ph sonicate Apply Gentle Warming or Sonication adjust_ph->sonicate sonicate->resolved

Troubleshooting workflow for MTB-IN-2 precipitation.

Issue 2: I observed a precipitate or cloudiness in my DMSO stock solution after storage at -20°C or -80°C.

  • Potential Cause: Precipitation in a DMSO stock, especially after a freeze-thaw cycle, is a common issue.[6] This can be caused by:

    • Water Contamination: DMSO is hygroscopic and readily absorbs moisture, which can significantly decrease the solubility of hydrophobic compounds.[1][6][8]

    • Concentration Limit: The prepared stock concentration may be too high and exceeds the solubility limit of MTB-IN-2 in DMSO at low temperatures.

  • Troubleshooting Steps:

    • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle to prepare stock solutions.[6][11]

    • Gentle Warming: Before use, gently warm the vial to 37°C in a water bath and vortex thoroughly to ensure any precipitate is redissolved.[6] Visually inspect the solution against a light source to confirm it is clear.[11]

    • Prepare a New Stock: If precipitation persists, prepare a new stock solution, potentially at a slightly lower concentration, ensuring the compound is fully dissolved before aliquoting and freezing.[11]

Data and Stability

The stability of MTB-IN-2 is highly dependent on the solvent and storage temperature. The following tables summarize expected stability and solubility data based on typical small molecule behavior.

Table 1: Stability of MTB-IN-2 (10 mM Stock in Anhydrous DMSO)

Storage DurationPurity at -80°CPurity at -20°CPurity at 4°CPurity at Room Temp (25°C)
T = 0 (Fresh) >99%>99%>99%>99%
1 Month >99%>99%~98%~95% (Degradation likely)
3 Months >99%~99%~95%Not Recommended
6 Months ~99%~98%Not RecommendedNot Recommended
12 Months ~98%~96%Not RecommendedNot Recommended

Note: Data is hypothetical and intended for guidance. Actual stability should be confirmed experimentally.

Table 2: Kinetic Solubility of MTB-IN-2 in Aqueous Buffer (PBS, pH 7.4)

Final DMSO ConcentrationCo-solventMaximum Soluble Concentration (µM)
0.5%None< 1
0.5%1% Ethanol~5
0.5%1% PEG400~8
1.0%None~2
1.0%2% PEG400~15

Note: Data is hypothetical. The use of co-solvents can significantly improve solubility but must be validated for compatibility with the specific assay.[5]

Experimental Protocols

Protocol 1: Preparation of MTB-IN-2 Stock and Working Solutions

  • Weighing: Before opening the vial, centrifuge it briefly to collect all the powder at the bottom.[7] Accurately weigh the required amount of MTB-IN-2 solid using a calibrated analytical balance.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[6]

  • Mixing: Vortex the solution vigorously for 1-2 minutes.[6] If necessary, use a water bath sonicator for 5-10 minutes to ensure complete dissolution.[6][12]

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-bind polypropylene (B1209903) vials. Store immediately at -80°C for long-term storage.[7]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot completely. Prepare intermediate dilutions in 100% DMSO first. Finally, dilute the intermediate solution into the pre-warmed (37°C) aqueous assay buffer, mixing gently but thoroughly.[13]

Protocol 2: Assessing MTB-IN-2 Stability by HPLC

  • Sample Preparation: Prepare a solution of MTB-IN-2 in the desired test medium (e.g., cell culture media) at the final experimental concentration.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot and inject it into an HPLC system to obtain the initial purity profile and peak area of the parent compound.[1]

  • Incubation: Incubate the remaining solution under the exact conditions of the experiment (e.g., 37°C, 5% CO₂).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC.

  • Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining.[6] The emergence of new peaks may indicate the formation of degradation products.[1]

G prep Prepare MTB-IN-2 in Test Medium t0 T=0 Analysis: Inject aliquot into HPLC prep->t0 incubate Incubate solution under experimental conditions prep->incubate analyze Compare Peak Areas (T=x vs T=0) t0->analyze tx Time-Point Analysis: Inject aliquots at T=x, T=y... incubate->tx tx->analyze report Determine % Compound Remaining Over Time analyze->report

Experimental workflow for assessing compound stability.

Hypothetical Target Pathway

MTB-IN-2 is a hypothetical inhibitor designed to target key survival pathways within Mycobacterium tuberculosis. One such potential target is the mycolic acid biosynthesis pathway, which is essential for the integrity of the unique mycobacterial cell wall.[14][15]

G precursor Acetyl-CoA Precursors fas1 Fatty Acid Synthase I (FAS-I) precursor->fas1 fas2 Fatty Acid Synthase II (FAS-II) fas1->fas2 mycolic Mycolic Acid Synthesis fas2->mycolic kinase Regulatory Kinase (e.g., PknB) kinase->fas2 Phosphorylation & Activation cellwall Cell Wall Integration mycolic->cellwall mtbin2 MTB-IN-2 mtbin2->inhibition inhibition->kinase Inhibition

Hypothetical inhibition of a regulatory kinase by MTB-IN-2.

References

Technical Support Center: Preventing Off-Target Effects of Mycobacterium Tuberculosis Inhibitor-2 (MTB-IN-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Mycobacterium Tuberculosis-IN-2" (MTB-IN-2). Therefore, this technical support center has been generated using a representative, hypothetical inhibitor, hereinafter referred to as MTB-IN-X , to illustrate the principles and methodologies for preventing and troubleshooting off-target effects. The data and experimental details provided are representative examples based on common anti-tubercular drug discovery programs and should be adapted based on the specific characteristics of the inhibitor being investigated.

This guide is intended for researchers, scientists, and drug development professionals working with novel inhibitors against Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for our representative inhibitor, MTB-IN-X?

A1: MTB-IN-X is a potent and selective inhibitor of a putative serine/threonine protein kinase in Mycobacterium tuberculosis that is essential for bacterial growth and survival. Its primary mechanism of action involves blocking the phosphorylation of key substrates within a critical signaling pathway, leading to cell cycle arrest and eventual cell death.

Q2: What are the potential off-target effects of MTB-IN-X observed in preclinical studies?

A2: While designed for selectivity, MTB-IN-X has shown some low-level off-target activity against human kinases with homologous ATP-binding sites. The most common off-target effects observed in cell-based assays include mild cytotoxicity in certain human cell lines at high concentrations and modulation of unintended host cell signaling pathways.

Q3: How can I minimize the off-target effects of MTB-IN-X in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of MTB-IN-X that elicits the desired anti-mycobacterial activity. Additionally, performing control experiments, such as including a structurally related but inactive compound, can help differentiate on-target from off-target effects. Employing targeted delivery systems, such as encapsulation in nanoparticles, may also reduce systemic off-target effects in in vivo models.[1][2]

Q4: What is the recommended concentration range for using MTB-IN-X in cell culture?

A4: The optimal concentration of MTB-IN-X will vary depending on the specific M. tuberculosis strain and the cell line used. It is recommended to perform a dose-response study to determine the minimal inhibitory concentration (MIC) against the bacteria and the cytotoxic concentration 50 (CC50) for the host cells. A therapeutic window can be established from these values.

Q5: Are there any known synergistic or antagonistic interactions of MTB-IN-X with other anti-tubercular drugs?

A5: Preliminary studies suggest that MTB-IN-X may act synergistically with first-line anti-tubercular drugs that target cell wall biosynthesis. However, further studies are required to confirm these interactions and to rule out any antagonistic effects with other drug classes.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with MTB-IN-X.

Issue 1: High background signal or inconsistent results in biochemical assays.
Possible Cause Troubleshooting Steps
Compound Precipitation Ensure complete solubilization of MTB-IN-X in the assay buffer. Visually inspect for precipitates and consider using a small percentage of a co-solvent like DMSO.
Non-specific Binding Include a detergent (e.g., Tween-20) in the assay buffer to reduce non-specific binding to the assay plate or other components.
Reagent Instability Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions.
Issue 2: Unexpected host cell toxicity at concentrations effective against M. tuberculosis.
Possible Cause Troubleshooting Steps
Off-target Kinase Inhibition Perform a kinome-wide selectivity profiling assay to identify potential off-target host kinases. Validate hits using cellular thermal shift assays (CETSA) or Western blotting for downstream signaling pathways.
Mitochondrial Toxicity Assess mitochondrial function using assays such as the MTT or Seahorse XF Analyzer to determine if MTB-IN-X is impairing mitochondrial respiration.
Compound-induced Apoptosis Use assays like Annexin V/PI staining or caspase activity assays to determine if the observed toxicity is due to the induction of apoptosis.
Issue 3: Lack of correlation between in vitro efficacy and in vivo activity.
Possible Cause Troubleshooting Steps
Poor Pharmacokinetics Evaluate the pharmacokinetic properties of MTB-IN-X, including absorption, distribution, metabolism, and excretion (ADME).
Compound Instability Assess the stability of MTB-IN-X in plasma and liver microsomes to determine its metabolic fate.
Low Penetration into Granulomas Utilize advanced imaging techniques or formulate MTB-IN-X in a targeted delivery system to enhance its penetration into the site of infection.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for our representative inhibitor, MTB-IN-X.

Table 1: In Vitro Efficacy of MTB-IN-X against Mycobacterium tuberculosis

Parameter Value Assay Conditions
MIC 0.5 µMM. tuberculosis H37Rv, 7H9 broth, 14 days
IC50 (On-target Kinase) 50 nMPurified recombinant kinase, radiometric assay

Table 2: Cytotoxicity Profile of MTB-IN-X

Cell Line CC50 Assay Incubation Time
A549 (Human Lung Carcinoma) 25 µMMTT Assay72 hours
THP-1 (Human Monocytic Cell Line) 15 µMMTT Assay72 hours
Vero (Kidney Epithelial Cells) > 50 µMMTT Assay72 hours

Table 3: Off-Target Kinase Profiling of MTB-IN-X (at 1 µM)

Off-Target Kinase % Inhibition Significance
Human Kinase A 35%Potential for mild off-target effects
Human Kinase B 15%Likely not physiologically relevant
Human Kinase C 5%Negligible

Experimental Protocols

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of MTB-IN-X that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Compound Preparation: Prepare a stock solution of MTB-IN-X in DMSO. Serially dilute the compound in 7H9 broth supplemented with OADC in a 96-well plate.

  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Inoculation: Inoculate each well of the 96-well plate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 14 days.

  • Readout: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

Protocol 2: Host Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of MTB-IN-X on a human cell line.

Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of MTB-IN-X for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of MTB-IN-X with its target kinase within intact M. tuberculosis cells.

Methodology:

  • Compound Treatment: Treat M. tuberculosis cultures with MTB-IN-X or a vehicle control.

  • Heat Treatment: Aliquot the treated cells and heat them at a range of temperatures for a fixed time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the soluble fraction by Western blot using an antibody specific for the target kinase. An increase in the thermal stability of the target protein in the presence of MTB-IN-X indicates target engagement.

Visualizations

Below are diagrams illustrating key pathways and workflows related to the use of MTB-IN-X.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Target_Kinase Target_Kinase Receptor->Target_Kinase Activates MTB-IN-X MTB-IN-X MTB-IN-X->Target_Kinase Inhibits Substrate_A Substrate_A Target_Kinase->Substrate_A Phosphorylates Phospho_Substrate_A Phospho_Substrate_A Downstream_Effector Downstream_Effector Phospho_Substrate_A->Downstream_Effector Activates Cell_Cycle_Arrest Cell_Cycle_Arrest Downstream_Effector->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway inhibited by MTB-IN-X.

experimental_workflow Start Start Biochemical_Screening Biochemical Screening (IC50 Determination) Start->Biochemical_Screening MIC_Determination Whole-Cell Screening (MIC Determination) Biochemical_Screening->MIC_Determination Cytotoxicity_Assay Host Cell Cytotoxicity (CC50 Determination) MIC_Determination->Cytotoxicity_Assay Selectivity_Profiling Kinome Selectivity Profiling Cytotoxicity_Assay->Selectivity_Profiling Target_Engagement Target Engagement Assay (e.g., CETSA) Selectivity_Profiling->Target_Engagement In_Vivo_Efficacy In Vivo Efficacy Studies Target_Engagement->In_Vivo_Efficacy End End In_Vivo_Efficacy->End

Caption: Experimental workflow for characterizing MTB-IN-X.

troubleshooting_logic High_Toxicity High Host Cell Toxicity Observed On_Target_Toxicity Is toxicity on-target? High_Toxicity->On_Target_Toxicity Yes Off_Target_Toxicity Is toxicity off-target? High_Toxicity->Off_Target_Toxicity No Optimize_Dose Optimize Dosing Regimen On_Target_Toxicity->Optimize_Dose Identify_Off_Targets Identify Off-Targets via Kinome Profiling Off_Target_Toxicity->Identify_Off_Targets Redesign_Compound Redesign Compound for Improved Selectivity Identify_Off_Targets->Redesign_Compound

Caption: Logical workflow for troubleshooting high host cell toxicity.

References

Technical Support Center: Refining Protocols for Mycobacterium Tuberculosis-IN-2 (MTB-IN-2) Treatment of M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Mycobacterium Tuberculosis-IN-2 (MTB-IN-2), also identified as Compound 29, in the treatment of Mycobacterium tuberculosis (Mtb). This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate the effective use of this novel inhibitor in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTB-IN-2) and what is its reported anti-tubercular activity?

A1: this compound (MTB-IN-2), also referred to as Compound 29 in patent literature (WO2019034729A1), is a novel tetrazole-based bacterial inhibitor with potent activity against Mycobacterium tuberculosis. It has a reported Minimum Inhibitory Concentration (MIC) in the range of 0.07-0.16 μM against Mtb.

Q2: What is the mechanism of action of MTB-IN-2?

A2: The precise molecular target of MTB-IN-2 is not definitively specified in publicly available documents. However, based on the chemical class of tetrazole derivatives, it is hypothesized to interfere with essential cellular processes in M. tuberculosis. Further research is needed to elucidate the exact signaling pathway.

Q3: How should I dissolve and store MTB-IN-2?

A3: MTB-IN-2 is sparingly soluble in aqueous solutions. For in vitro assays, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate culture medium, ensuring the final DMSO concentration does not exceed a level toxic to Mtb or host cells (typically ≤0.5%).

Q4: What are the recommended starting concentrations for in vitro experiments?

A4: For initial Minimum Inhibitory Concentration (MIC) assays, a starting concentration range of 0.01 to 10 µM is recommended, with serial dilutions. The optimal concentration will depend on the specific Mtb strain and experimental conditions.

Q5: Is MTB-IN-2 expected to be active against non-replicating Mtb?

A5: Some compounds have shown activity against both replicating and non-replicating Mtb. Kill kinetics for a "Compound 29" have been reported to show bactericidal activity against replicating Mtb and sterilizing activity against non-replicating organisms under nutrient starvation conditions.[1]

Troubleshooting Guide

This section addresses common issues that may arise during experiments with MTB-IN-2.

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values.

  • Possible Cause 1: Compound Precipitation.

    • Solution: Due to its low aqueous solubility, MTB-IN-2 may precipitate when diluted from a DMSO stock into an aqueous culture medium. Visually inspect for any precipitate after dilution. Vortex the stock solution before making dilutions and ensure it is fully dissolved. Consider using a small amount of a non-ionic surfactant like Tween 80 (at a concentration that does not affect Mtb growth, e.g., 0.05%) in the culture medium to improve solubility.

  • Possible Cause 2: Inaccurate Inoculum Density.

    • Solution: The density of the Mtb culture is a critical factor for reproducible MIC results. Ensure the bacterial suspension is homogenous and standardized to the correct McFarland standard (typically 0.5) before inoculation. Thoroughly vortex the bacterial culture, breaking up any clumps, before preparing the inoculum.

  • Possible Cause 3: Variability in Assay Plates ("Edge Effect").

    • Solution: Evaporation from the outer wells of a microplate can lead to increased compound concentration, affecting results. To mitigate this, fill the outer wells with sterile water or PBS to maintain humidity within the plate. Alternatively, avoid using the outermost wells for critical experimental samples.

Problem 2: High cytotoxicity observed in mammalian host cells.

  • Possible Cause 1: Compound is inherently toxic to mammalian cells at the effective concentration.

    • Solution: Determine the 50% cytotoxic concentration (CC50) of MTB-IN-2 on the mammalian cell line being used (e.g., A549, THP-1). Calculate the selectivity index (SI), which is the ratio of CC50 to MIC (SI = CC50/MIC). A higher SI value indicates greater selectivity for the bacteria. If the SI is low (e.g., <10), the compound may have limited therapeutic potential due to host cell toxicity.

  • Possible Cause 2: Assay artifact.

    • Solution: Confirm the cytotoxicity using a secondary assay that measures a different cellular parameter. For example, if initial toxicity was observed with an MTT assay (measures metabolic activity), confirm with an LDH release assay (measures membrane integrity).

Problem 3: No or weak activity of MTB-IN-2 observed.

  • Possible Cause 1: Compound degradation.

    • Solution: Ensure the stock solution of MTB-IN-2 has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.

  • Possible Cause 2: Inappropriate assay conditions.

    • Solution: The composition of the culture medium can affect compound activity. The presence of high concentrations of certain lipids or proteins may sequester the compound, reducing its effective concentration. Ensure consistency in media preparation between experiments.

  • Possible Cause 3: Resistant Mtb strain.

    • Solution: If using a clinical isolate or a lab-generated resistant strain, it may possess resistance mechanisms to this class of compounds. Confirm the activity of MTB-IN-2 against a standard laboratory strain like Mtb H37Rv.

Quantitative Data

The following table summarizes the known quantitative data for MTB-IN-2 (Compound 29).

ParameterValueM. tuberculosis Strain(s)Reference
Minimum Inhibitory Concentration (MIC)0.07-0.16 µMNot specified in abstract[2]
Bactericidal Activity (Replicating)3 log kill at 27.5 µMNot specified[1]
Sterilizing Activity (Non-replicating)Sterilization at 100 µMNot specified[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Resazurin (B115843) Microtiter Assay (REMA)

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv) grown to mid-log phase in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • MTB-IN-2 stock solution in DMSO.

  • Sterile 96-well flat-bottom plates.

  • Resazurin solution (0.02% w/v in sterile water).

  • Sterile Middlebrook 7H9 broth.

Procedure:

  • Compound Dilution:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the wells in the first column (these will be the highest concentration).

    • Add 2 µL of the MTB-IN-2 stock solution to the first column and mix well. This will be your highest concentration.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation:

    • Adjust the mid-log phase Mtb culture with 7H9 broth to a McFarland standard of 0.5.

    • Dilute this suspension 1:50 in 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a drug-free well (bacteria only) as a positive control for growth and a well with broth only as a negative control for sterility.

  • Incubation:

    • Seal the plate with a breathable sealant or place it in a humidified container.

    • Incubate at 37°C for 7 days.

  • Reading Results:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate for an additional 24-48 hours at 37°C.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Cytotoxicity Assay using MTT

This protocol assesses the effect of MTB-IN-2 on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., A549, THP-1, or Vero cells).

  • Complete cell culture medium appropriate for the cell line.

  • MTB-IN-2 stock solution in DMSO.

  • Sterile 96-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of MTB-IN-2 in the complete culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the compound dilutions.

    • Include wells with untreated cells (medium only) as a negative control and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Reading:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Start prep_compound Prepare MTB-IN-2 Serial Dilutions in 96-well plate start->prep_compound prep_inoculum Prepare Mtb Inoculum (McFarland 0.5, then 1:50 dilution) start->prep_inoculum inoculate Inoculate Plate (100 µL/well) prep_compound->inoculate prep_inoculum->inoculate incubate_7d Incubate at 37°C for 7 days inoculate->incubate_7d add_resazurin Add Resazurin (30 µL/well) incubate_7d->add_resazurin incubate_24h Incubate at 37°C for 24-48 hours add_resazurin->incubate_24h read_plate Read Plate Visually (Blue = No Growth, Pink = Growth) incubate_24h->read_plate determine_mic Determine MIC read_plate->determine_mic troubleshooting_workflow cluster_investigation Investigation Steps cluster_resolution Resolution start Inconsistent MIC Results check_solubility Check Compound Solubility - Visual inspection for precipitate - Vortex stock solution - Consider using Tween 80 start->check_solubility check_inoculum Verify Inoculum Preparation - Standardize to McFarland 0.5 - Ensure homogenous suspension start->check_inoculum check_plate Assess for Plate Edge Effects - Use plate sealer - Fill outer wells with sterile liquid start->check_plate repeat_assay Repeat Assay with Optimized Conditions check_solubility->repeat_assay check_inoculum->repeat_assay check_plate->repeat_assay consistent_results Consistent MIC Results repeat_assay->consistent_results

References

Technical Support Center: Troubleshooting Variability in Mycobacterium Tuberculosis-IN-2 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in experimental results involving Mycobacterium Tuberculosis-IN-2 (MTB-IN-2), a novel pyridine (B92270) carboxamide targeting methionine metabolism in Mycobacterium tuberculosis (M. tuberculosis). By understanding the potential sources of variability and implementing standardized protocols, researchers can enhance the reproducibility and reliability of their findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTB-IN-2) and what is its mechanism of action?

A1: MTB-IN-2, also referred to as compound 10c, is an antimicrobial agent with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1] Its mechanism of action involves the disruption of methionine metabolism, a crucial pathway for the survival of the bacterium.[1] Unlike some other anti-tubercular agents, MTB-IN-2 does not directly affect the folate pathway.[1] In silico simulations suggest a potential binding affinity for mycobacterial methionine-tRNA synthetase.[1]

Q2: Why am I observing significant well-to-well or experiment-to-experiment variability in my Minimum Inhibitory Concentration (MIC) assays with MTB-IN-2?

A2: Variability in MIC assays is a common challenge in M. tuberculosis research and can stem from several factors:

  • Inoculum Preparation: The density and physiological state of the bacterial culture are critical. Using cultures in the mid-logarithmic growth phase and standardizing the inoculum to a consistent McFarland standard (typically 0.5) is crucial for reproducibility. Clumping of M. tuberculosis is a frequent issue that can lead to inconsistent results.

  • Compound Solubility: Like many small molecule inhibitors, MTB-IN-2 may have limited aqueous solubility. Ensure that the compound is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions. Even microscopic precipitation can significantly alter the effective concentration.

  • Culture Medium Composition: The components of the growth medium, such as detergents (e.g., Tween 80) or lipids in supplements like OADC, can affect the bioavailability of hydrophobic compounds. Consistency in media preparation is key.

  • Incubation Conditions: Variations in temperature, CO2 levels, and humidity can impact bacterial growth rates and, consequently, MIC values.

Q3: My experimental results show that MTB-IN-2 is effective in vitro, but the efficacy is reduced in a macrophage infection model. What could be the reason for this discrepancy?

A3: A decrease in efficacy in intracellular models can be attributed to several factors:

  • Host Cell Metabolism: The host macrophage can metabolize the compound, reducing its effective concentration at the site of the bacteria.

  • Compound Efflux: Macrophages may actively transport the compound out of the cell, lowering its intracellular concentration.

  • Intracellular Environment: The phagosomal environment where M. tuberculosis resides has a lower pH, which can affect the stability and activity of the compound.

  • Bacterial Physiology: Intracellular bacteria may be in a non-replicating or slow-growing state, which can make them less susceptible to certain antibiotics.

Q4: How can I differentiate between the bactericidal and bacteriostatic effects of MTB-IN-2?

A4: To distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity, you can perform a Minimum Bactericidal Concentration (MBC) assay in conjunction with your MIC assay. After determining the MIC, an aliquot from the wells showing no visible growth is plated on drug-free agar. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in bacterial viability (CFU count) compared to the initial inoculum.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during experiments with MTB-IN-2.

Issue 1: Inconsistent MIC Values
Potential Cause Troubleshooting Step Recommended Action
Compound Precipitation Visually inspect stock and working solutions for any signs of precipitation.Gently warm the stock solution and vortex thoroughly before making dilutions. Consider using a solvent with higher solubilizing power if compatible with the assay.
Inaccurate Inoculum Density Verify the McFarland standard of your bacterial suspension using a spectrophotometer.Always prepare a fresh inoculum from a mid-log phase culture. Ensure thorough mixing to break up clumps before standardization.
Media Variability Review the preparation protocol for your culture medium and supplements.Use a single lot of media and supplements for a set of comparative experiments. Ensure consistent volumes and concentrations of all components.
Plate Edge Effects Observe if inconsistent results are more frequent in the outer wells of the microplate.To minimize evaporation, fill the perimeter wells of the 96-well plate with sterile water or PBS and do not use them for experimental samples.
Issue 2: Poor Correlation Between in vitro MIC and Intracellular Efficacy
Potential Cause Troubleshooting Step Recommended Action
Host Cell Toxicity Determine the cytotoxicity of MTB-IN-2 on the host cells (e.g., macrophages) using an MTT or LDH assay.If the compound is toxic at or near its MIC, the observed intracellular effect may be due to host cell death rather than direct antibacterial activity. Consider using a less toxic analog if available.
Subcellular Localization Investigate the ability of MTB-IN-2 to penetrate macrophages and accumulate in the phagosome.This may require specialized techniques such as fluorescently tagging the compound or using cell fractionation and LC-MS/MS analysis.
Bacterial Metabolic State Evaluate the activity of MTB-IN-2 against non-replicating or "persister" M. tuberculosis.Utilize established models of non-replicating persistence to assess the compound's efficacy under these conditions.

Data Presentation: In Vitro Activity of Pyridine Carboxamide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pyridine carboxamide derivatives against different strains of M. tuberculosis. This data can serve as a reference for expected potency and for comparing the activity of MTB-IN-2 with related compounds.

CompoundM. tuberculosis StrainMIC (µM)Reference
MMV687254H37Rv1.56 - 3.125[2]
MMV687254Drug-Resistant Clinical Strains1.56 - 3.125[2]
MMV688179H37Rv0.78 - 1.56[2]
MMV688279H37Rv1.56 - 3.125[2]
Pyrazolo[1,5-a]pyridine-3-carboxamide 6jH37Rv<0.002 µg/mL[3]
Pyrazolo[1,5-a]pyridine-3-carboxamide 6jINH-resistant<0.002 µg/mL[3]
Pyrazolo[1,5-a]pyridine-3-carboxamide 6jRMP-resistant<0.002 µg/mL[3]
Imidazo[1,2-a]pyridine (B132010) amide (IPA-6)H37Rv0.05 µg/mL[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines a standardized method for determining the MIC of MTB-IN-2 against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC or OADC supplement

  • MTB-IN-2 stock solution (in DMSO)

  • Sterile 96-well flat-bottom microplates

  • Resazurin-based viability indicator (e.g., AlamarBlue)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 0.5 in 7H9 broth.

    • Dilute the standardized suspension 1:50 in 7H9 broth to achieve the final inoculum density.

  • Plate Setup:

    • Add 100 µL of sterile water to the perimeter wells of the 96-well plate to minimize evaporation.

    • Dispense 50 µL of 7H9 broth into all test wells.

    • Add 50 µL of MTB-IN-2 at 2x the highest desired concentration to the first column of test wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the subsequent columns.

    • Include a drug-free well (positive control) and a well with broth only (negative control).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each test well.

    • Seal the plate with a gas-permeable membrane.

    • Incubate at 37°C for 7-14 days.

  • Reading Results:

    • After incubation, add 20 µL of the resazurin-based indicator to each well.

    • Incubate for an additional 24-48 hours.

    • The MIC is the lowest concentration of MTB-IN-2 that prevents a color change (indicating inhibition of metabolic activity).

Mandatory Visualizations

Signaling Pathway: Methionine Biosynthesis in M. tuberculosis

The following diagram illustrates the key steps in the methionine biosynthesis pathway in M. tuberculosis, which is the target of MTB-IN-2. Understanding this pathway is crucial for interpreting experimental results and troubleshooting issues related to the compound's mechanism of action.

Methionine_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple steps O_Acetylhomoserine O-Acetyl- homoserine Homoserine->O_Acetylhomoserine MetX (Homoserine O-acetyltransferase) Homocysteine Homocysteine O_Acetylhomoserine->Homocysteine MetY (O-acetylhomoserine sulfhydrylase) Methionine Methionine Homocysteine->Methionine MetE/MetH (Methionine synthase) SAM S-adenosyl- methionine (SAM) Methionine->SAM MetK (SAM synthetase) MTB_IN_2 MTB-IN-2 MTB_IN_2->Homocysteine Inhibition of Methionine Metabolism

Caption: Methionine biosynthesis pathway in M. tuberculosis.

Experimental Workflow: Troubleshooting Inconsistent MIC Results

This workflow provides a logical sequence of steps to diagnose and resolve variability in MIC assays.

Troubleshooting_Workflow Start Inconsistent MIC Results Observed Check_Compound Step 1: Verify Compound Integrity - Check for precipitation - Confirm concentration of stock solution Start->Check_Compound Check_Inoculum Step 2: Standardize Inoculum - Use mid-log phase culture - Standardize to 0.5 McFarland - Ensure homogeneity (no clumps) Check_Compound->Check_Inoculum Check_Media Step 3: Ensure Media Consistency - Use single lot of media/supplements - Verify correct preparation Check_Inoculum->Check_Media Check_Assay_Conditions Step 4: Control Assay Conditions - Monitor incubator temperature and CO2 - Use plate seals to prevent evaporation Check_Media->Check_Assay_Conditions Analyze_Data Step 5: Re-analyze Data - Check for plate edge effects - Compare with positive/negative controls Check_Assay_Conditions->Analyze_Data Resolved Results are Consistent Analyze_Data->Resolved

Caption: Workflow for troubleshooting inconsistent MIC results.

References

Validation & Comparative

Unveiling the Action of Novel Anti-Tuberculosis Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanistic workings of a novel MmpL3 inhibitor, TB-IN-2, offers a promising new avenue in the fight against Mycobacterium tuberculosis. This guide provides a comparative analysis of TB-IN-2's mechanism of action against established and developmental anti-tuberculosis drugs, supported by experimental data and detailed protocols to aid researchers in the independent verification of these findings.

Tuberculosis (TB) remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2][3] The urgent need for novel therapeutics with unique mechanisms of action is paramount to overcoming the challenge of drug resistance. This guide focuses on a hypothetical novel MmpL3 inhibitor, designated TB-IN-2, and places its mechanism in the context of other anti-TB agents.

Mechanism of Action: A New Approach to Targeting Mtb

TB-IN-2 is postulated to inhibit the MmpL3 transporter, a crucial component in the mycobacterial cell wall synthesis pathway. MmpL (Mycobacterial membrane protein Large) transporters are responsible for the export of essential components, including mycolic acids, which are vital for the integrity of the mycobacterial cell envelope.[4] By disrupting this transport, TB-IN-2 effectively halts the construction of the cell wall, leading to bacterial cell death. This mechanism is distinct from many first-line TB drugs, offering a potential advantage against strains that have developed resistance to traditional therapies.

In contrast, established anti-tuberculosis drugs target a variety of essential cellular processes:

  • Isoniazid , a cornerstone of first-line therapy, is a prodrug activated by the mycobacterial enzyme KatG. Its active form inhibits the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[5][6]

  • Rifampicin targets the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting RNA synthesis and preventing protein production.[5][6]

  • Pyrazinamide , another prodrug, is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane transport and energetics.[2][5][6]

  • Ethambutol interferes with the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[7]

  • Bedaquiline , a more recent addition to the anti-TB arsenal, targets the ATP synthase enzyme, crippling the bacterium's energy metabolism.[3][6]

  • Pretomanid and Delamanid , both nitroimidazole derivatives, inhibit mycolic acid synthesis and generate reactive nitrogen species that are toxic to the bacteria.[6]

The diverse mechanisms of these drugs underscore the importance of a multi-pronged approach to TB treatment, and the introduction of a novel MmpL3 inhibitor like TB-IN-2 would further diversify the available therapeutic strategies.

Comparative Efficacy Data

To objectively assess the potential of a new compound, it is crucial to compare its in vitro efficacy with existing drugs. The following table summarizes the minimum inhibitory concentration (MIC) values for several anti-tuberculosis agents against the H37Rv strain of M. tuberculosis. The MIC is a fundamental measure of a drug's potency.

DrugTargetMIC (μg/mL) against Mtb H37Rv (representative values)
TB-IN-2 (Hypothetical) MmpL3 Transporter 0.006 - 0.1
IsoniazidMycolic Acid Synthesis0.02 - 0.06
RifampicinRNA Polymerase0.05 - 0.2
EthambutolArabinogalactan Synthesis0.5 - 2.0
MoxifloxacinDNA Gyrase0.12 - 0.5
BedaquilineATP Synthase0.03 - 0.12
PretomanidMycolic Acid Synthesis/RNS0.015 - 0.25
LinezolidProtein Synthesis (50S)0.25 - 1.0

Note: MIC values can vary depending on the specific experimental conditions.

Experimental Protocols for Mechanism Verification

Independent verification of a drug's mechanism of action is a cornerstone of drug development. Below are detailed protocols for key experiments to investigate the effects of an MmpL3 inhibitor like TB-IN-2.

1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.

  • Method: A microplate-based assay using a colorimetric indicator like Resazurin is commonly employed.

    • Prepare a serial dilution of the test compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 7-14 days.

    • Add Resazurin solution to each well and incubate for a further 24-48 hours.

    • The MIC is the lowest drug concentration at which the color of the Resazurin remains blue (indicating no bacterial growth), while the positive control turns pink.

2. Mycolic Acid Synthesis Inhibition Assay

  • Objective: To specifically assess the impact of the compound on the synthesis of mycolic acids.

  • Method: This assay typically involves radiolabeling of mycolic acids.

    • Culture M. tuberculosis in the presence of the test compound at various concentrations.

    • Add ¹⁴C-acetic acid to the cultures and incubate to allow for incorporation into newly synthesized fatty acids and mycolic acids.

    • Extract total lipids from the bacterial cells.

    • Saponify the lipids to release the mycolic acids.

    • Esterify the mycolic acids to form mycolic acid methyl esters (MAMEs).

    • Analyze the MAMEs by thin-layer chromatography (TLC) and quantify the radioactivity using a phosphorimager or scintillation counting.

    • A reduction in the amount of radiolabeled MAMEs in the presence of the compound indicates inhibition of mycolic acid synthesis.

3. Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

  • Objective: To confirm direct binding of the compound to its putative target, MmpL3, within intact bacterial cells.

  • Method: CETSA measures the thermal stabilization of a target protein upon ligand binding.

    • Treat intact M. tuberculosis cells with the test compound or a vehicle control.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific for MmpL3.

    • Binding of the compound to MmpL3 will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizing the Mechanisms

To better understand the distinct modes of action of these anti-tuberculosis agents, the following diagrams illustrate their respective signaling pathways and inhibitory effects.

TB_IN2_Mechanism cluster_cell_wall Mtb Cell Wall Synthesis Precursors Precursors MmpL3 MmpL3 Precursors->MmpL3 Transport Mycolic_Acids Mycolic_Acids MmpL3->Mycolic_Acids Cell_Wall_Assembly Cell_Wall_Assembly Mycolic_Acids->Cell_Wall_Assembly TB_IN_2 TB_IN_2 TB_IN_2->MmpL3 Inhibition

Caption: Mechanism of TB-IN-2 targeting the MmpL3 transporter.

Caption: Activation and mechanism of Isoniazid.

Rifampicin_Mechanism cluster_transcription Mtb Transcription DNA DNA RNA_Polymerase RNA_Polymerase DNA->RNA_Polymerase RNA RNA RNA_Polymerase->RNA Transcription Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibition

Caption: Mechanism of Rifampicin inhibiting RNA polymerase.

Bedaquiline_Mechanism cluster_energy Mtb Energy Production Proton_Motive_Force Proton_Motive_Force ATP_Synthase ATP_Synthase Proton_Motive_Force->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibition

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential, immediate safety and logistical information for the proper disposal of materials contaminated with Mycobacterium tuberculosis (Mtb). Adherence to these procedures is critical for preventing laboratory-acquired infections and ensuring the safety of all personnel and the surrounding environment. This guide is intended for researchers, scientists, and drug development professionals working with this infectious agent.

All activities involving the handling of Mtb cultures and contaminated materials must be performed in a Biosafety Level 3 (BSL-3) laboratory, or at a minimum, in a Class I or II Biosafety Cabinet (BSC) within a Biosafety Level 2 (BSL-2) laboratory with BSL-3 practices.[1]

Core Principles of M. tuberculosis Waste Management

The fundamental principle of Mtb waste management is that all infectious materials must be decontaminated before they are removed from the laboratory for final disposal.[2][3] Waste should be segregated at the point of generation into appropriate, clearly labeled, leak-proof containers.

Decontamination and Disposal Procedures

All materials and waste generated from Mtb-related work must be considered infectious. The two primary methods for decontamination are chemical disinfection and autoclaving. The choice of method will depend on the nature of the waste material.

Segregation of Waste

Proper segregation of waste is the first critical step in the disposal process. Use designated, color-coded, and labeled containers for different waste streams.

Waste CategoryContainer TypeDisposal Pathway
Infected Plastics Red, biohazard-labeled, leak-proof containerChemical decontamination followed by autoclaving, or direct autoclaving.
Infected Sharps Yellow, puncture-resistant, biohazard containerAutoclave before disposal.
Liquid Waste Labeled, leak-proof, chemical-resistant bottleChemical decontamination followed by disposal according to local regulations.
Contaminated Solids Red, biohazard-labeled, autoclavable bagsDirect autoclaving.
Chemical Decontamination

Chemical disinfection is suitable for liquid waste and surface decontamination. Appropriate disinfectants effective against M. tuberculosis must be used, ensuring sufficient contact time.[2][4]

DisinfectantConcentrationMinimum Contact TimeApplicationsImportant Notes
Sodium Hypochlorite (B82951) 1%30 minutesLiquid waste, surface decontamination, soaking of used plastic consumables (e.g., pipettes, tubes).[5]Prepare fresh daily. Corrosive to metals. Do not autoclave waste soaked in sodium hypochlorite.[5]
Phenol 5%30 minutesSurface decontamination of equipment, soaking of contaminated materials.[5]Highly irritating to skin, eyes, and mucous membranes. Use with appropriate personal protective equipment.
70% Alcohol 70%10 minutesSurface decontamination of biosafety cabinets, laboratory benches, and instruments.[5]Highly flammable.

Experimental Protocol for Chemical Decontamination of Liquid Waste:

  • Working within a certified Biosafety Cabinet, carefully pour the liquid waste into a designated, labeled, and chemical-resistant container.

  • Add a sufficient volume of 1% sodium hypochlorite solution to achieve the final desired concentration, ensuring complete mixing.

  • Allow a minimum contact time of 30 minutes.

  • After the contact time has elapsed, the decontaminated liquid can be disposed of down the sanitary sewer, in accordance with local regulations.

Autoclaving

Autoclaving (steam sterilization) is the preferred method for the decontamination of solid waste, including cultures, stocks of Mtb, and contaminated laboratory supplies.[2][4] All positive Mtb cultures must be autoclaved before disposal.[2][4]

ParameterStandard Operating Condition
Temperature 121°C
Pressure 15 psi
Time 30-60 minutes

Experimental Protocol for Autoclaving Solid Waste:

  • Place all contaminated solid waste (e.g., petri dishes, plastic tubes, gloves, gowns) into autoclavable biohazard bags.

  • Ensure the bags are not overfilled and are loosely closed to allow for steam penetration.

  • Place the bags in a secondary, leak-proof, and puncture-resistant container for transport to the autoclave.

  • Autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be validated and adjusted based on the load size and density.

  • After the autoclave cycle is complete and the temperature has returned to a safe level, the decontaminated waste can be disposed of as regular laboratory waste, following institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Mycobacterium tuberculosis contaminated materials.

Caption: Workflow for the safe disposal of M. tuberculosis waste.

Emergency Spill Procedures

In the event of a spill of Mtb-containing material, the area must be evacuated immediately, and access restricted. The laboratory supervisor must be notified. Decontamination should be performed by trained personnel wearing appropriate personal protective equipment (PPE), including a respirator. Cover the spill with absorbent material and apply a suitable disinfectant, such as 5% phenol, allowing for a contact time of at least 30 minutes before cleaning.[6] All materials used for cleanup must be disposed of as infectious waste.

By strictly adhering to these disposal procedures, laboratories can significantly mitigate the risks associated with handling Mycobacterium tuberculosis, ensuring a safe working environment and protecting public health. All waste management procedures must comply with local and national regulations.[2][3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.